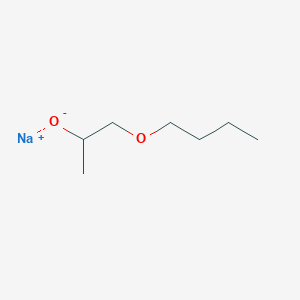
Sodium;1-butoxypropan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-butoxypropan-2-olate is an organosodium compound with the molecular formula C₇H₁₅NaO₂ It is a derivative of 1-butoxypropan-2-ol, where the hydroxyl group is replaced by a sodium alkoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;1-butoxypropan-2-olate can be synthesized through the reaction of 1-butoxypropan-2-ol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether to prevent the hydrolysis of the sodium alkoxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 1-butoxypropan-2-ol with sodium hydroxide in a controlled environment. The process ensures high purity and yield by maintaining anhydrous conditions and using efficient separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming butoxypropanone derivatives.
Reduction: It can be reduced to 1-butoxypropan-2-ol using hydrogenation techniques.
Substitution: The sodium alkoxide group can be substituted by various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reactions with alkyl halides, acyl chlorides, and other electrophiles are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: Butoxypropanone derivatives.
Reduction: 1-butoxypropan-2-ol.
Substitution: Various ethers and esters depending on the electrophile used.
Scientific Research Applications
Chemistry: Sodium;1-butoxypropan-2-olate is used as a strong base and nucleophile in organic synthesis. It facilitates the formation of carbon-carbon and carbon-oxygen bonds, making it valuable in the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential medicinal applications of compounds derived from this compound, particularly in drug synthesis and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its role as a catalyst and reagent in various chemical processes is crucial for manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of sodium;1-butoxypropan-2-olate involves its function as a nucleophile and base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The sodium ion stabilizes the alkoxide group, enhancing its reactivity in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in organic molecules.
Base-Catalyzed Reactions: Facilitates deprotonation and subsequent reactions in organic synthesis.
Comparison with Similar Compounds
Sodium ethoxide (C₂H₅ONa): A simpler sodium alkoxide used in similar reactions but with different reactivity due to its smaller alkyl group.
Sodium methoxide (CH₃ONa): Another sodium alkoxide with higher reactivity and different solubility properties.
Potassium tert-butoxide (C₄H₉OK): A stronger base with a bulkier alkyl group, used in sterically demanding reactions.
Uniqueness: Sodium;1-butoxypropan-2-olate is unique due to its specific alkyl chain length and structure, which provides distinct reactivity and solubility properties compared to other sodium alkoxides. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
sodium;1-butoxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O2.Na/c1-3-4-5-9-6-7(2)8;/h7H,3-6H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFJGBTSIRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














